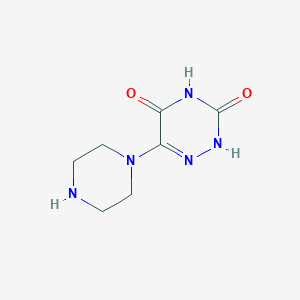
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a useful research compound. Its molecular formula is C7H11N5O2 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS Number: 568551-31-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-parasitic properties and other pharmacological effects as reported in various studies.
- Molecular Formula : C7H11N5O2
- Molecular Weight : 197.2 g/mol
- Structural Characteristics : The compound features a piperazine ring linked to a tetrahydrotriazine core, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-schistosomal properties. Schistosomiasis is a neglected tropical disease caused by parasitic worms of the genus Schistosoma, and the development of new treatments is crucial due to increasing resistance to existing drugs.
Anti-Schistosomal Activity
Recent studies have identified the compound as a promising candidate for developing new schistosomicides. Key findings include:
- In Vitro Studies : The compound demonstrated significant activity against various life stages of Schistosoma mansoni, including miracidia and adult worms. The mechanism involves inhibiting histone methylation processes critical for the parasite's lifecycle .
- RNA Interference (RNAi) Studies : Research utilizing RNAi techniques showed that knockdown of specific genes (e.g., smp_138030) in adult schistosomes led to reduced motility and egg production. Compounds based on the triazine core exhibited similar effects, indicating their potential as effective treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the piperazine moiety and the triazine core in enhancing biological activity. Modifications to these structures can lead to improved efficacy and selectivity against schistosomes.
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Ring | Enhances solubility and biological interactions |
| Tetrahydrotriazine Core | Critical for anti-parasitic activity |
Case Studies
- Case Study 1 : A study published in Wellcome Open Research evaluated various derivatives of triazine compounds against S. mansoni. The results indicated that compounds with a piperazine linkage exhibited superior anti-parasitic effects compared to those without .
- Case Study 2 : Another investigation focused on the molecular docking of this compound with target proteins involved in schistosome metabolism. The docking studies suggested strong binding affinity with key enzymes necessary for parasite survival .
Other Biological Activities
Beyond its anti-schistosomal properties, there is emerging evidence suggesting that compounds containing the piperazine and triazine frameworks may exhibit antiviral activities. For example:
Properties
IUPAC Name |
6-piperazin-1-yl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c13-6-5(10-11-7(14)9-6)12-3-1-8-2-4-12/h8H,1-4H2,(H2,9,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLFVIIRMRLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














